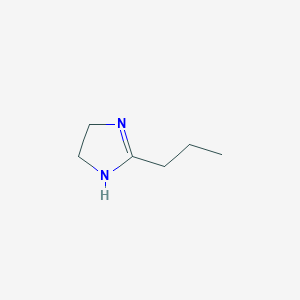

2-Propyl-2-imidazoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-2-3-6-7-4-5-8-6/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCYHAXVBWPGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165647 | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15450-05-2 | |

| Record name | 4,5-Dihydro-2-propyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15450-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015450052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propyl-2-imidazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

mechanism of 2-Propyl-2-imidazoline formation

An In-depth Technical Guide to the Formation Mechanism of 2-Propyl-2-imidazoline

Abstract

This technical guide provides a comprehensive examination of the core chemical principles and practical methodologies governing the synthesis of this compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the predominant reaction mechanism—the cyclic Pinner reaction—elucidating the causality behind critical experimental parameters. We present a detailed, self-validating experimental protocol, supported by quantitative data and visual diagrams, to bridge theoretical understanding with practical application. The guide also briefly explores alternative synthetic pathways to provide a holistic view of the field. Our objective is to furnish a robust resource grounded in scientific integrity, enabling the replication, optimization, and innovation of 2-imidazoline synthesis.

Introduction: The Significance of the 2-Imidazoline Scaffold

The 2-imidazoline ring system is a vital heterocyclic motif found in numerous natural products and synthetic compounds of significant pharmaceutical and industrial value.[1][2] These molecules are recognized for a wide spectrum of biological activities, including antihypertensive, anti-inflammatory, and antihyperglycemic properties.[1] The drug clonidine, for instance, features this core structure and is widely used to treat high blood pressure.[1] Beyond their medicinal applications, 2-imidazolines serve as crucial ligands in coordination chemistry and homogeneous catalysis, where their electronic and steric properties can be finely tuned.[1][3]

This compound, specifically, is a foundational analogue in this class. Understanding its formation is paramount for the rational design and synthesis of more complex, functionally diverse derivatives. This guide focuses on the most prevalent and industrially relevant synthetic route: the acid-catalyzed condensation of a nitrile with a diamine.

The Core Mechanism: A Cyclic Pinner Reaction Pathway

The formation of this compound from butyronitrile and ethylenediamine is a classic example of a cyclic Pinner reaction.[1] The Pinner reaction, first described by Adolf Pinner in 1877, traditionally involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt.[4][5] In this variation, the bifunctional nucleophile, ethylenediamine, facilitates an intramolecular cyclization to yield the stable five-membered imidazoline ring.

The overall reaction is as follows:

Butyronitrile + Ethylenediamine --(Acid Catalyst)--> this compound + NH3

The mechanism proceeds through several distinct, acid-mediated steps:

-

Nitrile Activation via Protonation: The reaction is initiated by an acid catalyst, typically anhydrous hydrogen chloride (HCl). The lone pair of electrons on the nitrile nitrogen is protonated, forming a highly electrophilic nitrilium ion. This activation is critical, as the nitrile carbon is otherwise not sufficiently electrophilic to be attacked by a neutral amine.[6]

-

Initial Nucleophilic Attack: One of the primary amine groups of ethylenediamine acts as a nucleophile, attacking the activated nitrilium carbon. This step forms a protonated N,N'-disubstituted amidine intermediate.

-

Intramolecular Cyclization: The second, pendant amine group of the ethylenediamine backbone now attacks the electrophilic carbon of the amidine. This intramolecular nucleophilic attack is entropically favored and results in the formation of a five-membered tetrahedral intermediate.

-

Elimination and Aromatization: The tetrahedral intermediate is unstable and collapses to form the final product. This occurs through the elimination of ammonia (NH₃). A final deprotonation step neutralizes the molecule, yielding the thermodynamically stable this compound.

Diagram of the Reaction Mechanism

Caption: Figure 1: Mechanism of this compound Formation

Field-Proven Insights: Causality Behind Experimental Choices

A theoretical understanding of the mechanism is incomplete without appreciating the rationale behind specific experimental conditions. The choices made during synthesis are designed to maximize yield and purity by controlling the kinetics and thermodynamics of the reaction.

-

Choice of Catalyst (Expertise): Strong, non-nucleophilic acids like anhydrous HCl are preferred. The acid must be a potent proton donor to activate the weakly basic nitrile but should not introduce a competing nucleophile (like water from aqueous HCl) that could lead to side products such as amides or carboxylic acids.[6] Lewis acids have also been shown to promote Pinner-type reactions effectively.[6]

-

Anhydrous Conditions (Trustworthiness): The exclusion of water is arguably the most critical parameter.[5][7] Intermediates, particularly the activated nitrilium ion and the subsequent amidine, are highly susceptible to hydrolysis. The presence of water would lead to the formation of butyramide, which is a common and often difficult-to-remove impurity. This necessitates the use of dry solvents and reagents.

-

Temperature Control (Experience): The Pinner reaction exhibits complex temperature dependencies. The initial formation of the intermediate salt is often exothermic and best performed at low temperatures (0 °C) to prevent its decomposition.[5] However, the subsequent cyclization and elimination steps typically require thermal energy to overcome activation barriers, often involving heating the reaction mixture to reflux.[1] Therefore, a carefully controlled temperature profile is essential for optimal results.

-

Stoichiometry: An excess of the diamine is sometimes used to drive the reaction to completion and can also act as a scavenger for the liberated HCl in the final steps. However, this can complicate purification, so a molar ratio close to 1:1 is often employed, especially in catalyzed reactions.

A Self-Validating Experimental Protocol

This protocol describes a representative lab-scale synthesis of this compound. The checkpoints included ensure a self-validating workflow.

Materials and Reagents:

-

Butyronitrile (anhydrous, ≥99%)

-

Ethylenediamine (anhydrous, ≥99%)

-

Methanol (anhydrous, ≥99.8%)

-

Sulfur powder (catalyst)

-

Chloroform (for extraction)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diatomaceous earth (for filtration)

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel), dried in an oven.

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel. Ensure all glassware is thoroughly dried. The system is flushed with nitrogen gas to establish an inert atmosphere.

-

Charging Reagents: To the flask, add butyronitrile (0.1 mol), ethylenediamine (0.4 mol), and elemental sulfur (0.025 mol) as the catalyst.[8] Note: The use of sulfur provides a milder catalytic alternative to strong acids for this specific transformation.

-

Reaction Execution: Heat the mixture in an oil bath to 120 °C and maintain a gentle reflux for 3-4 hours.

-

Checkpoint 1 (TLC Monitoring): Periodically (e.g., every hour), take a small aliquot from the reaction mixture and spot it on a silica gel TLC plate. Elute with a mixture of ethyl acetate and methanol (e.g., 4:1). The disappearance of the starting nitrile spot and the appearance of a new, more polar product spot indicates reaction progress.

-

-

Reaction Work-up: After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

-

Solvent Extraction: Add 100 mL of cold water to the reaction flask and transfer the contents to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL). Combine the organic layers.

-

Rationale: This step separates the organic product from the water-soluble excess ethylenediamine and other inorganic impurities.

-

-

Drying and Filtration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄). Once dry, filter the solution through a pad of diatomaceous earth to remove the drying agent and any fine particulates.

-

Solvent Removal and Purification: Remove the chloroform under reduced pressure using a rotary evaporator. The resulting crude product will be a viscous liquid or a low-melting-point solid.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation. This compound has a boiling point of approximately 140 °C at 23 mmHg.[9]

-

-

Product Characterization (Final Validation):

-

¹H NMR Spectroscopy: Confirm the structure by analyzing the proton NMR spectrum. Expect signals corresponding to the propyl group (triplet, sextet, triplet) and the two methylene groups of the imidazoline ring (a singlet or two triplets).

-

FT-IR Spectroscopy: Look for the characteristic C=N stretch (around 1610-1640 cm⁻¹) and the disappearance of the C≡N stretch from the starting material (around 2250 cm⁻¹).

-

Mass Spectrometry: Confirm the molecular weight (112.17 g/mol ).[10]

-

Experimental Workflow Diagram

Caption: Figure 2: Experimental Workflow for Synthesis

Quantitative Data Summary

While yields are highly dependent on the specific substrate, catalyst, and reaction scale, the synthesis of 2-alkyl-2-imidazolines from nitriles generally proceeds in good to excellent yields.

| Precursors | Catalyst | Conditions | Yield (%) | Reference |

| Aliphatic Nitrile, Ethylenediamine | Sulfur | 120 °C, Solvent-free | 96-99% | [8] |

| Benzonitrile, Ethylenediamine | N-acetylcysteine | 60 °C, Methanol | Excellent | [11] |

| Aliphatic Nitrile, Alcohol, HCl | Anhydrous HCl | 0 °C to 40 °C | (Intermediate) | [7] |

| Aldehyde, Ethylenediamine | Iodine / K₂CO₃ | Room Temp | Good | [12] |

Table 1: Comparative Yields for 2-Substituted Imidazoline Synthesis

Conclusion

The formation of this compound via the condensation of butyronitrile and ethylenediamine is a robust and well-characterized transformation that proceeds through a cyclic Pinner reaction mechanism. The key to a successful synthesis lies in the rigorous control of experimental parameters, most notably the use of an appropriate acid or catalyst and the strict exclusion of water to prevent hydrolysis of reactive intermediates. By understanding the underlying mechanistic principles and their direct influence on experimental design, researchers can confidently and efficiently synthesize this important heterocyclic core, paving the way for the development of novel therapeutics and advanced materials.

References

- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Pinner reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pinner Reaction | NROChemistry [nrochemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 15450-05-2 [sigmaaldrich.com]

- 10. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Imidazoline synthesis [organic-chemistry.org]

1H NMR and 13C NMR spectral data of 2-Propyl-2-imidazoline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Propyl-2-imidazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS: 15450-05-2). As a key heterocyclic scaffold, understanding the precise structural features of 2-alkyl-2-imidazolines is paramount for applications in medicinal chemistry, catalysis, and materials science. This document offers a detailed interpretation of the NMR spectra, validated assignment protocols, and standardized experimental methodologies. It is designed to serve as an authoritative reference for researchers engaged in the synthesis, characterization, and application of this chemical entity.

Introduction: The Significance of this compound

This compound, with the molecular formula C₆H₁₂N₂, belongs to the 2-imidazoline class of heterocyclic compounds.[1] These structures are prevalent in numerous biologically active molecules and serve as versatile ligands in homogeneous catalysis.[2] The biological activities of imidazoline derivatives are diverse, including antihypertensive, anti-inflammatory, and antihyperglycemic properties.[2]

Given its importance, unambiguous structural characterization is a prerequisite for any research or development application. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution. This guide explains the causality behind spectral features, providing not just data, but a framework for its interpretation and validation.

Molecular Structure and Predicted Spectral Features

The structure of this compound dictates the number and type of signals observed in its NMR spectra. The molecule contains a propyl group attached to the C2 position of the imidazoline ring.

Caption: Molecular structure of this compound with atom numbering.

Due to the free rotation of the propyl chain and the symmetry of the imidazoline ring methylene groups, the molecule is expected to show:

-

¹H NMR: Five distinct proton signals. The two CH₂ groups of the imidazoline ring (C4 and C5) are chemically equivalent, appearing as a single signal. The propyl group will show three signals: a triplet for the terminal CH₃, a sextet (or multiplet) for the middle CH₂, and a triplet for the CH₂ adjacent to the ring. A broad signal for the N-H proton is also expected.

-

¹³C NMR: Four distinct carbon signals. The two CH₂ carbons of the ring (C4 and C5) are equivalent. The C2 carbon and the three carbons of the propyl chain are unique.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The ¹H NMR spectrum provides information on the proton environment and connectivity. The chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atoms and the overall electronic structure.

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 / H-5 | ~3.65 | t | ~9.5 | 4H |

| N-H | ~4.80 | br s | - | 1H |

| H-6' (α-CH₂) | ~2.15 | t | ~7.5 | 2H |

| H-7'' (β-CH₂) | ~1.60 | m (sextet) | ~7.5 | 2H |

| H-8''' (γ-CH₃) | ~0.92 | t | ~7.4 | 3H |

Note: The exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. The data presented is a representative interpretation based on available spectra and established principles.[3]

Interpretation:

-

H-4 / H-5 (δ ~3.65 ppm): These protons are on the carbons adjacent to the nitrogen atoms in the imidazoline ring. This proximity to electronegative atoms deshields them, causing them to appear downfield. They appear as a single triplet, indicating coupling to the two adjacent protons on the other methylene group, which is not resolved in this representation but is often observed.

-

N-H (δ ~4.80 ppm): The signal for the amine proton is typically broad due to quadrupole broadening from the nitrogen atom and potential chemical exchange with the solvent or trace water. Its chemical shift is highly variable.

-

Propyl Chain (δ 2.15, 1.60, 0.92 ppm):

-

The α-CH₂ protons (H-6') at ~2.15 ppm are adjacent to the electron-withdrawing imine carbon (C2), shifting them downfield relative to a standard alkane. They appear as a triplet due to coupling with the two protons of the β-CH₂ group.

-

The β-CH₂ protons (H-7'') at ~1.60 ppm are further from the ring and thus more shielded. They appear as a multiplet (theoretically a sextet) because they are coupled to both the α-CH₂ (2 protons) and the γ-CH₃ (3 protons) groups (n+1 = 2+1 and 3+1).

-

The terminal γ-CH₃ protons (H-8''') at ~0.92 ppm are the most shielded (upfield), consistent with a terminal methyl group in an alkyl chain. They appear as a clean triplet, coupled only to the two protons of the adjacent β-CH₂ group.

-

¹³C NMR Spectral Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

| Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~168.0 |

| C-4 / C-5 | ~50.0 |

| C-6' (α-C) | ~32.0 |

| C-7'' (β-C) | ~20.5 |

| C-8''' (γ-C) | ~14.0 |

Interpretation:

-

C-2 (δ ~168.0 ppm): This carbon is part of the C=N double bond (amidine carbon). This type of carbon is significantly deshielded and appears far downfield, which is a characteristic feature of the imidazoline ring.

-

C-4 / C-5 (δ ~50.0 ppm): These equivalent methylene carbons are attached to nitrogen, placing them in the typical range for such carbons.

-

Propyl Chain (δ 32.0, 20.5, 14.0 ppm): These signals are in the standard aliphatic region of the spectrum. The chemical shifts decrease as the carbon gets further from the electron-withdrawing imidazoline ring, consistent with the assignments of C-6', C-7'', and C-8'''.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is essential for reproducibility and data integrity.

A. Sample Preparation

-

Weighing: Accurately weigh 10-15 mg of this compound solid.

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal signal overlap in the aliphatic region.

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.[4]

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved, ensuring a homogenous solution.

B. Spectrometer Setup and Data Acquisition The following parameters are typical for a 400 MHz spectrometer:

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Frequency | 400.13 MHz | 100.62 MHz |

| Sweep Width | ~16 ppm (~6400 Hz) | ~240 ppm (~24000 Hz) |

| Acquisition Time | ~3-4 seconds | ~1-2 seconds |

| Relaxation Delay (d1) | 2.0 seconds | 2.0 seconds |

| Number of Scans (ns) | 16 | 1024 |

| Temperature | 298 K (25 °C) | 298 K (25 °C) |

C. Data Processing

-

Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C to improve the signal-to-noise ratio.

-

Perform Fourier Transformation.

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Scientific Integrity: A Self-Validating Protocol via 2D NMR

While 1D NMR provides the primary data, its interpretation relies on assumptions. To ensure trustworthiness, assignments must be validated. Two-dimensional (2D) NMR experiments provide definitive correlations, creating a self-validating system.[5]

A. ¹H-¹H COSY (Correlation Spectroscopy) This experiment identifies protons that are coupled to each other. Cross-peaks appear between the signals of protons that are on adjacent carbons.

-

Expected Correlations:

-

H-6' (δ ~2.15) will show a cross-peak with H-7'' (δ ~1.60).

-

H-7'' (δ ~1.60) will show cross-peaks with both H-6' (δ ~2.15) and H-8''' (δ ~0.92).

-

This confirms the connectivity of the entire propyl chain.

-

B. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) This experiment maps each proton signal directly to the carbon signal it is attached to.

-

Expected Correlations:

-

¹H signal at δ ~3.65 will correlate with the ¹³C signal at δ ~50.0 (C4/C5).

-

¹H signal at δ ~2.15 will correlate with the ¹³C signal at δ ~32.0 (C6').

-

¹H signal at δ ~1.60 will correlate with the ¹³C signal at δ ~20.5 (C7'').

-

¹H signal at δ ~0.92 will correlate with the ¹³C signal at δ ~14.0 (C8''').

-

This provides unambiguous assignment for all protonated carbons.

-

Caption: Logical workflow for validating NMR assignments using 2D experiments.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its chemical structure. The characteristic downfield amidine carbon signal (C2 at ~168.0 ppm) and the distinct pattern of the propyl chain provide a unique spectroscopic fingerprint. By following the detailed experimental protocols and employing 2D NMR techniques for validation, researchers can confidently confirm the identity and purity of this compound, ensuring the reliability of their scientific outcomes.

References

mass spectrometry analysis of 2-Propyl-2-imidazoline

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Propyl-2-imidazoline

Executive Summary

This compound is a cyclic amidine of significant industrial interest, primarily utilized as a corrosion inhibitor in the oil and gas sector, a surfactant, and a precursor in pharmaceutical synthesis.[1] Its efficacy and environmental fate are critically dependent on its concentration and purity. Mass spectrometry (MS), coupled with chromatographic separation, offers the unparalleled sensitivity and specificity required for its robust quantification and structural elucidation in complex matrices. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the mass spectrometric analysis of this compound. It moves beyond standard protocols to explain the fundamental principles and causal relationships behind methodological choices, ensuring a self-validating and scientifically rigorous approach. We will explore both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, from sample preparation to data interpretation.

Introduction to this compound: An Analytical Perspective

A successful analytical method is built upon a foundational understanding of the analyte's properties. The molecular structure of this compound dictates its behavior in a mass spectrometer's ion source and its amenability to different chromatographic techniques.

Chemical Identity and Physicochemical Properties

The key characteristics of this compound are summarized below. Its relatively low boiling point and thermal stability make it a candidate for GC-MS analysis, while the presence of basic nitrogen atoms makes it ideal for positive-mode electrospray ionization in LC-MS.

| Property | Value | Source |

| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [2] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.18 g/mol | [1] |

| CAS Number | 15450-05-2 | |

| Melting Point | 40 - 43 °C | [1] |

| Boiling Point | 140 °C / 23 mmHg | [1] |

| Appearance | Light yellow to orange crystalline powder | [1] |

Industrial Significance and Rationale for Analysis

This compound and related fatty imidazolines are widely used as corrosion inhibitors in oilfield operations.[3][4] They function by adsorbing onto metal surfaces, forming a protective film.[1] Analysis is crucial for:

-

Quality Control: Verifying the concentration of the active component in commercial inhibitor formulations, which are often complex mixtures.[5]

-

Performance Optimization: Correlating inhibitor concentration in a system with corrosion rates to optimize dosing strategies.

-

Environmental Monitoring: Assessing the fate and transport of these chemicals in industrial wastewater or the environment.[3]

-

Pharmaceutical Development: Using the imidazoline scaffold in medicinal chemistry requires precise characterization and quantification.[6]

Core Principles of Mass Spectrometry for Imidazoline Analysis

The choice of mass spectrometric technique is the most critical decision in method development. It is a balance between the analyte's properties, the sample matrix, and the analytical objective (e.g., qualitative identification vs. quantitative measurement).

Ionization Techniques: The Gateway to the Mass Analyzer

Electron Ionization (EI) for GC-MS: In this hard ionization technique, high-energy electrons bombard the molecule, causing it to eject an electron and form a molecular ion (M⁺•). This ion is energetically unstable and undergoes extensive, reproducible fragmentation.[7]

-

Expert Insight: EI is excellent for structural confirmation due to its rich, library-matchable fragmentation patterns. The NIST WebBook and other libraries contain spectra for many related compounds.[2][8] However, the molecular ion peak for some molecules can be weak or absent, making it difficult to determine the molecular weight.[9]

Electrospray Ionization (ESI) for LC-MS: ESI is a soft ionization technique that generates ions from a liquid solution. For this compound, the basic nitrogen atoms are readily protonated in an acidic mobile phase to form a stable protonated molecule, [M+H]⁺.

-

Expert Insight: ESI is the preferred method for quantitative analysis in complex matrices like crude oil or biological fluids.[3][5] It minimizes fragmentation in the source, maximizing the signal for the precursor ion of interest ([M+H]⁺ at m/z 113.1079). This ion can then be selectively fragmented in the collision cell for high-specificity quantification using tandem mass spectrometry (MS/MS).

Tandem Mass Spectrometry (MS/MS): The Key to Specificity

Tandem mass spectrometry is indispensable for analyzing imidazolines in real-world samples. It involves selecting the precursor ion (e.g., the [M+H]⁺ ion) and subjecting it to Collision-Induced Dissociation (CID) with an inert gas (like argon) to generate characteristic product ions. This process provides two layers of specificity (precursor mass and product mass), drastically reducing interference from matrix components.[10] This is the basis for the highly sensitive and selective Multiple Reaction Monitoring (MRM) technique used in quantitative studies.

Experimental Workflow: A Practical Guide

This section outlines a comprehensive workflow for the analysis of this compound, from sample receipt to final data acquisition.

General Analytical Workflow Visualization

The following diagram illustrates the logical flow for a typical quantitative analysis using LC-MS/MS.

Caption: High-level workflow for quantitative analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) from an Oily Matrix

This protocol is adapted from methodologies used for analyzing imidazoline corrosion inhibitors in crude oils.[3]

Rationale: The goal is to isolate the polar, cationic imidazoline from the nonpolar hydrocarbon matrix. A strong cation exchange (SCX) sorbent is ideal for this purpose.

Step-by-Step Methodology:

-

Sample Preparation: Dilute 1 g of the oil sample in 10 mL of a nonpolar solvent like heptane. Spike with an appropriate internal standard (e.g., a deuterated or ¹⁵N-labeled analogue).

-

SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol, followed by 5 mL of heptane. Do not allow the cartridge to go dry.

-

Sample Loading: Load the diluted sample onto the conditioned SPE cartridge at a slow flow rate (~1-2 mL/min). The nonpolar matrix will pass through while the protonated imidazoline is retained.

-

Washing: Wash the cartridge with 10 mL of heptane to remove residual oil, followed by 10 mL of methanol to remove moderately polar interferences.

-

Elution: Elute the target analyte by passing 5 mL of a 5% ammonium hydroxide solution in methanol. The basic solution neutralizes the imidazoline, releasing it from the SCX sorbent.

-

Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Quantification

Rationale: Reversed-phase chromatography is used to separate the analyte from any remaining interferences. A gradient elution is employed to ensure good peak shape and efficient elution. Positive mode ESI is used for its high sensitivity towards basic compounds.

Step-by-Step Methodology:

-

LC System: Agilent 1260 Infinity LC or equivalent.[5]

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a robust choice.[11]

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid ensures the imidazoline remains protonated for optimal ESI response and good peak shape.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution:

-

0-2 min: 5% B

-

2-10 min: Ramp linearly to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 5% B for re-equilibration

-

-

Flow Rate: 0.8 mL/min.[11]

-

Injection Volume: 5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer with ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Key MS Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

-

Collision Gas: Argon

-

-

MRM Transitions: These must be optimized by infusing a pure standard. Predicted transitions are listed in the data interpretation section.

Data Analysis and Interpretation

Predicted Electron Ionization (EI) Fragmentation

The EI mass spectrum of this compound would be characterized by fragmentation of the alkyl chain and cleavage of the imidazoline ring. The molecular ion is expected at m/z 112.

Expert Insight: The fragmentation of cyclic amidines often involves the loss of neutral molecules like ethene (C₂H₄) from the ring or cleavage at the C2 position.[12] The most stable fragments, often those forming secondary or tertiary carbocations, will typically yield the most intense peaks.[13]

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Comments |

| 112 | [C₆H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - CH₃]⁺ | Loss of a methyl radical from the propyl chain. |

| 83 | [M - C₂H₅]⁺ | Loss of an ethyl radical (α-cleavage). |

| 70 | [C₃H₆N₂]⁺• | Loss of propene (C₃H₆) via McLafferty rearrangement. Likely a prominent peak. |

| 69 | [M - C₃H₇]⁺ | Loss of the propyl radical. This fragment, the bare imidazoline ring cation, should be significant. |

| 42 | [C₂H₄N]⁺ | Fragment from ring cleavage. |

Predicted ESI-MS/MS Fragmentation

For quantitative analysis, the fragmentation of the protonated molecule ([M+H]⁺, m/z 113.1) is key.

Expert Insight: The protonated imidazoline ring is relatively stable. CID will likely induce fragmentation at the C2-substituent or cleavage of the ring structure itself. The loss of neutral molecules is a common fragmentation pathway.[14]

| Parameter | Value | Rationale |

| Precursor Ion (Q1) | 113.1 | The [M+H]⁺ ion of this compound. |

| Product Ion 1 (Q3) | 71.1 | Proposed loss of propene (C₃H₆, 42 Da) from the precursor. This is a common and stable loss. |

| Product Ion 2 (Q3) | 86.1 | Proposed loss of ethene (C₂H₄, 28 Da) from the ring structure. |

| MRM Transition (Quantitative) | 113.1 -> 71.1 | This transition is typically chosen for quantification due to its specificity and intensity. |

| MRM Transition (Confirmatory) | 113.1 -> 86.1 | A second transition is monitored to confirm the identity of the analyte. |

Conclusion

The mass spectrometric analysis of this compound is a robust and essential tool for industrial quality control, research, and environmental safety. While GC-MS provides excellent structural confirmation through its detailed fragmentation patterns, LC-MS/MS stands out as the superior technique for sensitive and specific quantification in challenging matrices. The choice of a soft ionization technique like ESI, combined with the specificity of tandem mass spectrometry, allows for the reliable measurement of this compound at low concentrations. The methodologies presented in this guide, from targeted sample preparation using SPE to optimized LC-MS/MS parameters, provide a scientifically sound framework for researchers to develop and validate their own analytical methods for this important class of molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Liquid chromatography/electrospray ionisation mass spectrometric investigations of imidazoline corrosion inhibitors in crude oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications [jstage.jst.go.jp]

- 5. data.biotage.co.jp [data.biotage.co.jp]

- 6. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. 1H-Imidazole [webbook.nist.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mdpi.com [mdpi.com]

- 11. j-cst.org [j-cst.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. asianpubs.org [asianpubs.org]

chemical and physical properties of 2-Propyl-2-imidazoline

An In-depth Technical Guide to 2-Propyl-2-imidazoline: Properties, Synthesis, and Applications

Introduction

This compound (CAS No: 15450-05-2) is a heterocyclic organic compound featuring a five-membered imidazoline ring substituted with a propyl group at the 2-position. While seemingly a simple molecule, its unique structural characteristics impart a range of chemical properties that make it a valuable intermediate and functional molecule in diverse scientific fields. For researchers in materials science, it is recognized as a potent corrosion inhibitor and lubricant additive.[1] In the realm of medicinal chemistry and drug development, the 2-imidazoline core is a well-established pharmacophore found in numerous biologically active agents, making this compound a key building block for novel therapeutic discovery.[2][3]

This guide offers a comprehensive technical overview of this compound, designed for scientists and development professionals. It moves beyond a simple recitation of data to provide insights into its structural characterization, reactivity, synthesis, and safe handling, grounding these concepts in the principles of physical organic chemistry.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for any scientific investigation. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: 2-propyl-4,5-dihydro-1H-imidazole[4]

-

CAS Number: 15450-05-2[4]

-

Molecular Formula: C₆H₁₂N₂[1]

-

Synonyms: Propylglyoxalidine[4]

The structure features a cyclic amidine functional group, where a carbon atom is double-bonded to one nitrogen and single-bonded to another within the five-membered ring. This arrangement is pivotal to its chemical behavior, particularly its basicity and ability to act as a ligand.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a low-melting crystalline solid under standard conditions. Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 112.18 g/mol | [1] |

| Monoisotopic Mass | 112.100048391 Da | [4] |

| Appearance | Light yellow to orange crystalline powder | [1] |

| Melting Point | 40 - 43 °C | [1][5] |

| Boiling Point | 140 °C @ 23 mmHg | [5] |

| Purity | ≥ 95-96% (GC) | [1][5] |

| Predicted XlogP | 0.1 | [6] |

| Solubility | Highly soluble in polar solvents (water, methanol, acetone); low solubility in nonpolar solvents (benzene, petroleum ether).[7] | [7][8] |

The low melting point is an important practical consideration, as the material may exist as a solid, liquid, or semi-solid depending on the ambient temperature.[9] Its solubility profile is characteristic of a small, polar molecule with hydrogen bonding capabilities, dominated by the imidazoline ring over the short, nonpolar propyl chain.[7]

Spectroscopic Characterization: A Structural Blueprint

For any novel synthesis or quality control, spectroscopic analysis is indispensable for confirming the molecular structure. A multi-technique approach provides unambiguous identification.

Caption: General workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the propyl group and the imidazoline ring.

-

Propyl Group: A triplet (~0.9 ppm) for the terminal methyl (CH₃) group, a sextet (~1.6 ppm) for the central methylene (CH₂) group, and a triplet (~2.2 ppm) for the methylene group adjacent to the ring.

-

Imidazoline Ring: A singlet (~3.6 ppm) for the two equivalent methylene groups (CH₂-CH₂) of the ring.

-

Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is variable and depends on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments.

-

Propyl Group: Three distinct signals in the aliphatic region (~14, 20, and 35 ppm).

-

Imidazoline Ring: One signal for the equivalent methylene carbons (~50 ppm) and one signal for the C=N carbon further downfield (~165 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[11]

-

N-H Stretch: A moderate to strong, broad absorption band in the region of 3200-3400 cm⁻¹.

-

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the propyl and methylene groups.

-

C=N Stretch: A strong, sharp absorption band around 1600-1650 cm⁻¹, characteristic of the imidazoline C=N double bond.

-

C-N Stretch: An absorption band in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.[11]

-

Molecular Ion (M⁺): A prominent peak at an m/z ratio corresponding to the molecular weight of the compound (112.17).

-

Fragmentation: Common fragmentation pathways would involve the loss of the propyl group or cleavage of the imidazoline ring, leading to predictable fragment ions.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of this compound is key for its use as a chemical intermediate.

General Synthesis

The most common and robust method for synthesizing 2-substituted-2-imidazolines involves the condensation reaction between a 1,2-diamine and a suitable carboxylic acid derivative, typically a nitrile or an ester.[7] For this compound, this involves the reaction of ethylenediamine with a derivative of butyric acid.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis via Pinner Reaction

Causality: This protocol leverages the Pinner reaction, where a nitrile reacts with an alcohol in the presence of an acid catalyst to form an imino ether intermediate. This intermediate subsequently reacts with the diamine in a cyclization-condensation sequence. The high temperature is necessary to drive the reaction to completion.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine butyronitrile (1.0 eq) and ethylenediamine (1.1 eq) in a suitable high-boiling solvent (e.g., xylene).

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).

-

Reaction: Heat the mixture to reflux (typically 130-140 °C) for 12-24 hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a base (e.g., aqueous sodium hydroxide).

-

Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield the final product.

Chemical Reactivity

The reactivity is dominated by the cyclic amidine moiety.

-

Basicity: The lone pair on the sp²-hybridized nitrogen atom makes the molecule basic. It readily reacts with acids to form stable hydrochloride salts.[7]

-

N-Alkylation: The secondary amine (N-H) can be alkylated to form N-substituted derivatives, a common strategy in drug development to modulate pharmacokinetic properties.

-

Ligand Formation: The nitrogen atoms can coordinate with metal ions, which is the basis for its application as a corrosion inhibitor, where it forms a protective film on metal surfaces.[1]

-

Hydrolysis: Under harsh conditions (e.g., refluxing with concentrated acid or base), the imidazoline ring can undergo hydrolysis to yield ethylenediamine and butyric acid.[7]

Applications in Research and Drug Development

The utility of this compound stems from its dual role as a functional molecule and a synthetic building block.

Caption: Application map for this compound.

-

Pharmaceutical Intermediate: The 2-imidazoline scaffold is a privileged structure in medicinal chemistry. It is a key component of drugs targeting imidazoline receptors, which are involved in the regulation of blood pressure and glucose levels.[3] this compound serves as a starting point for synthesizing libraries of analogs to explore structure-activity relationships (SAR) for new drug candidates.

-

Corrosion Inhibition: It is highly effective in protecting metals, particularly in industrial water systems and oilfield operations. It adsorbs onto metal surfaces, forming a protective barrier that prevents oxidative degradation.[1][9]

-

Surfactants and Emulsifiers: As a cationic surfactant precursor, it is used in formulations of detergents and personal care products.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

-

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[4][12] It may also cause respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[13] In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[13] Some suppliers recommend storage under an inert atmosphere, such as argon, to maintain purity.[5]

Conclusion

This compound is a molecule of significant scientific and industrial interest. Its well-defined physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable tool for researchers. For drug development professionals, its structural relation to known bioactive agents presents a valuable platform for the design of new therapeutics. For materials scientists, its efficacy as a corrosion inhibitor and surfactant continues to be exploited in advanced formulations. A thorough understanding of its chemical nature, as detailed in this guide, is the first step toward unlocking its full potential in future innovations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. arcca.ro [arcca.ro]

- 3. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 4. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 15450-05-2 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C6H12N2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound [myskinrecipes.com]

- 10. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. fluorochem.co.uk [fluorochem.co.uk]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15450-05-2 Name: this compound [xixisys.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Solubility of 2-Propyl-2-imidazoline in Organic Solvents

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 2-Propyl-2-imidazoline, a versatile heterocyclic compound with significant applications in corrosion inhibition, pharmaceuticals, and as a surfactant precursor.[1] While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this document synthesizes foundational chemical principles, predicts solubility behavior based on molecular structure, and presents a comprehensive, field-proven methodology for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's solubility for formulation, synthesis, and quality control purposes.

Introduction to this compound: Physicochemical Profile

This compound (CAS No. 15450-05-2) is a cyclic amine belonging to the imidazoline class of compounds.[2][3] Its molecular structure, featuring a five-membered ring with two nitrogen atoms and a propyl substituent at the 2-position, dictates its physicochemical properties and, consequently, its solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂ | [1] |

| Molecular Weight | 112.18 g/mol | [1] |

| Appearance | Light yellow to orange crystalline powder | [1] |

| Melting Point | 40 - 43 °C | [1][2] |

| Boiling Point | 140 °C at 23 mmHg | [1][2] |

| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [2] |

The presence of two nitrogen atoms, one of which is part of a secondary amine-like group within the dihydroimidazole ring, allows for hydrogen bonding. This, combined with the nonpolar propyl group, gives the molecule an amphiphilic character, suggesting a nuanced solubility profile across a range of organic solvents.

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The solubility of this compound is governed by a balance of several factors:

-

Polarity: The imidazoline ring, with its two nitrogen atoms, imparts significant polarity to the molecule, enabling dipole-dipole interactions and hydrogen bonding with protic and polar aprotic solvents.

-

Hydrogen Bonding: The N-H group in the imidazoline ring can act as a hydrogen bond donor, while the lone pairs on both nitrogen atoms can act as hydrogen bond acceptors. This is a primary driver of solubility in protic solvents like alcohols.

-

Van der Waals Forces: The propyl group is nonpolar and will interact with nonpolar solvents through weaker van der Waals forces.

-

Molecular Size: While not a large molecule, its size will influence the energy required to create a cavity in the solvent structure.[4][5]

Based on these principles, a qualitative prediction of solubility in various organic solvent classes can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding and dipole-dipole interactions. Imidazolines without N1 substitution generally show greater solubility in polar solvents.[6] |

| Polar Aprotic | Acetone, Chloroform, Acetonitrile | High to Moderate | Dipole-dipole interactions are the primary driving force. 2-Alkyl-2-imidazolines are reported to be highly soluble in acetone and chloroform.[6] |

| Nonpolar Aromatic | Benzene, Toluene | Low | Dominated by weak van der Waals forces. The polarity of the imidazoline ring limits solubility. 2-Alkyl-2-imidazolines are reported to have low solubility in benzene.[6] |

| Nonpolar Aliphatic | Hexane, Petroleum Ether, Carbon Tetrachloride | Low | Similar to nonpolar aromatic solvents, a significant mismatch in polarity leads to poor solvation. 2-Alkyl-2-imidazolines are reported to have low solubility in petroleum ether and carbon tetrachloride.[6] |

| Ethers | Diethyl Ether, Tetrahydrofuran | Moderate to Low | Ethers have some polarity but cannot act as hydrogen bond donors. Solubility is expected to be lower than in alcohols and polar aprotic solvents. The solubility of imidazoles in ethers generally decreases with increasing ether chain length.[7] |

It is important to note that as the alkyl chain length on the imidazoline ring increases, solubility in polar solvents tends to decrease, while solubility in nonpolar solvents may increase.[6]

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of quantitative data, an empirical determination of solubility is essential for any research or development application. The following protocol outlines a robust method for determining the solubility of this compound in a chosen organic solvent using High-Performance Liquid Chromatography (HPLC) for quantification.

Materials and Instrumentation

-

This compound (purity ≥95%)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.45 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Experimental Workflow

The overall workflow for determining solubility is depicted in the following diagram.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Causality: Using an excess of the solute ensures that the solution reaches equilibrium at its saturation point.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Causality: Solubility is temperature-dependent, so maintaining a constant temperature is critical for reproducibility.[4] The extended agitation time ensures that the dissolution process has reached a steady state.

-

-

Phase Separation:

-

Allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.

-

Causality: This step is crucial to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Causality: Dilution is necessary as the saturated solution will likely be too concentrated for direct injection into the HPLC system, preventing detector saturation and ensuring accurate quantification.

-

-

HPLC Quantification:

-

Develop a suitable HPLC method for the quantification of this compound. For a polar compound like this, a reversed-phase method is often appropriate.[8]

-

Example HPLC Conditions:

-

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A mixture of a buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).[8][9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (determined by UV scan, likely around 210-230 nm for the imidazoline ring).

-

Injection Volume: 10 µL

-

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solution.

-

Causality: HPLC provides a robust and sensitive method for separating the analyte from any potential impurities and quantifying it accurately based on its response compared to known standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Factors Influencing Solubility: A Deeper Dive

Several external factors can significantly impact the measured solubility of this compound:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional energy helps overcome the lattice energy of the solid and solvent-solvent interactions.[4][5] This relationship should be determined empirically for each solvent system.

-

pH (in protic or aqueous-organic mixtures): As a basic compound, the solubility of this compound in acidic aqueous or protic organic solutions will be significantly enhanced due to the formation of the protonated, and therefore more polar, imidazolinium cation.

-

Presence of Impurities: The purity of both the solute and the solvent can affect solubility. Impurities can alter the polarity of the solvent or interact with the solute, leading to deviations from the true solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of this compound being used.

Conclusion and Future Outlook

This guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates an empirical approach, the provided theoretical background and detailed experimental protocol offer a reliable pathway for researchers to generate this critical data. The amphiphilic nature of the molecule suggests a complex solubility profile, with high solubility expected in polar solvents and limited solubility in nonpolar media. Future research should focus on generating a comprehensive, publicly available database of the solubility of this compound in a wide range of organic solvents at various temperatures to support its growing applications in science and industry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 15450-05-2 [sigmaaldrich.com]

- 3. This compound | 15450-05-2 [b2b.sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 6. Synthesis, Properties, Chemical Reactivities of 2-Imidazoline_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Propyl-2-imidazoline (CAS 15450-05-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 2-Propyl-2-imidazoline (CAS 15450-05-2), a versatile heterocyclic compound with applications ranging from industrial corrosion inhibition to potential roles in medicinal chemistry. This document delves into its physicochemical properties, synthesis, analytical characterization, and known biological activities. While primarily recognized for its surfactant and corrosion-inhibiting properties, the broader class of 2-imidazolines has garnered interest for its pharmacological potential, interacting with imidazoline and adrenergic receptors. This guide aims to provide a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in the multifaceted nature of this compound.

Introduction

This compound, systematically named 2-propyl-4,5-dihydro-1H-imidazole, is a five-membered heterocyclic organic compound.[1][2] Its structure, featuring a propyl group at the 2-position of the imidazoline ring, imparts amphiphilic properties that are key to its function in various industrial applications.[3][4] While extensively utilized as a corrosion inhibitor in the oil and gas industry and as a component in surfactants and lubricants, the imidazoline scaffold is also a privileged structure in medicinal chemistry.[4][5] Numerous 2-substituted imidazolines have been investigated for a range of biological activities, including antihypertensive, antihyperglycemic, and anti-inflammatory effects, primarily through their interaction with imidazoline and adrenergic receptors.[6][7] This guide provides a detailed exploration of the known characteristics of this compound, offering insights for both its current applications and its potential for future research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| CAS Number | 15450-05-2 | [1] |

| IUPAC Name | 2-propyl-4,5-dihydro-1H-imidazole | [1] |

| Synonyms | 2-Propylimidazoline, Propylglyoxalidine | [2][8] |

| Molecular Formula | C₆H₁₂N₂ | [9] |

| Molecular Weight | 112.17 g/mol | [9] |

| Appearance | Light yellow to yellow to orange crystalline powder | [3] |

| Melting Point | 40-43 °C | [3] |

| Boiling Point | 140 °C at 23 mmHg | [1] |

| Solubility | Highly soluble in water, alcohol, acetone, and chloroform. Low solubility in benzene, petroleum ether, and carbon tetrachloride. | [10] |

Synthesis and Manufacturing

Condensation of Nitriles with Ethylenediamine

A prevalent method for the synthesis of 2-alkyl-2-imidazolines is the Pinner reaction, which involves the acid-catalyzed condensation of a nitrile with a 1,2-diamine, such as ethylenediamine.[7] For the synthesis of this compound, this would involve the reaction of butyronitrile with ethylenediamine.

Reaction Scheme:

A more recent advancement in this methodology involves the use of trimethylaluminum as a promoter for the conversion of nitriles to imidazolines with ethylenediamine, offering a convenient and potentially higher-yielding alternative.[7]

Cyclization of Aldehydes with Ethylenediamine

Another common synthetic route involves the reaction of an aldehyde with ethylenediamine. For this compound, the starting aldehyde would be butyraldehyde. This reaction typically proceeds through an intermediate that subsequently cyclizes to form the imidazoline ring.[1]

Workflow for Aldehyde-based Synthesis:

Caption: Generalized workflow for the synthesis of this compound from butyraldehyde and ethylenediamine.

A detailed experimental protocol for this type of synthesis would typically involve the following steps:

Experimental Protocol: Synthesis from Butyraldehyde

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine butyraldehyde and a suitable solvent (e.g., toluene).

-

Addition of Ethylenediamine: Slowly add an equimolar amount of ethylenediamine to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.

Mechanism of Action

The mechanism of action of this compound is context-dependent, with distinct mechanisms in its industrial and potential pharmacological applications.

Corrosion Inhibition

As a corrosion inhibitor, this compound functions by adsorbing onto the surface of metals, forming a protective film that isolates the metal from the corrosive environment.[3] The imidazoline ring, with its two nitrogen atoms, acts as the polar head group that strongly interacts with the metal surface. The nonpolar propyl "tail" orients away from the surface, creating a hydrophobic barrier that repels water and other corrosive agents.

Schematic of Corrosion Inhibition:

Caption: Adsorption of this compound onto a metal surface, forming a protective barrier.

Potential Pharmacological Mechanism

While specific pharmacological studies on this compound are lacking, the broader class of 2-substituted imidazolines are known to interact with imidazoline receptors (I₁, I₂, and I₃) and α-adrenergic receptors.[6][11] These receptors are involved in a variety of physiological processes, including blood pressure regulation, glucose metabolism, and neurotransmission.[8][12] The antihypertensive effects of some imidazoline drugs, for instance, are mediated through their agonist activity at I₁ imidazoline receptors in the brainstem.[6] Any potential pharmacological activity of this compound would likely involve its binding to one or more of these receptor subtypes. Further research, including receptor binding assays and functional studies, is required to elucidate its specific pharmacological profile.

Analytical Characterization

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable for the separation and quantification of this compound.

Experimental Protocol: HPLC-UV Analysis (General Method)

-

Instrumentation: An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH should be optimized for optimal separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (likely in the range of 210-230 nm).

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

-

Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural confirmation of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number and types of protons in the molecule. The expected signals for this compound would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, a triplet for the methylene group attached to the imidazoline ring, and a singlet or broad signal for the methylene groups within the imidazoline ring. A reference ¹H NMR spectrum is available.[9]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected chemical shifts for 2-propyl-4,5-dihydro-1H-imidazole would be in the regions of ~165-175 ppm for the C=N carbon, ~40-50 ppm for the CH₂ groups in the ring, and characteristic shifts for the propyl group carbons.[13][14]

-

Mass Spectrometry (MS): GC-MS is a powerful technique for both separation and identification. The mass spectrum of this compound would show a molecular ion peak at m/z 112, corresponding to its molecular weight. The fragmentation pattern would provide further structural information.[9]

Biological Activity and Safety Profile

Biological Activity

While specific in-vitro and in-vivo pharmacological data for this compound are not extensively documented in publicly available literature, the broader class of 2-imidazolines has been the subject of considerable research. Various derivatives have demonstrated a range of biological activities, including:

-

Antihypertensive effects: Through interaction with I₁ imidazoline and α₂-adrenergic receptors.[6]

-

Antihyperglycemic properties: Some imidazoline derivatives have shown potential in animal models of type 2 diabetes.[8]

-

Anti-inflammatory activity: Certain imidazoline compounds have exhibited anti-inflammatory effects.[6]

-

Antiproliferative activity: Some imidazole and imidazoline analogs have been investigated for their potential as anticancer agents.[15]

It is plausible that this compound may exhibit some of these activities, but dedicated studies are required to confirm this.

Safety and Toxicology

The safety profile of this compound is not fully characterized. However, information on related alkyl imidazolines and the GHS classification for the compound itself provide some guidance.

-

GHS Classification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[9]

-

General Toxicology: Long-chain alkyl imidazolines have been noted for their low toxicity and environmental compatibility in the context of their industrial applications.[3] However, for any potential pharmaceutical application, a thorough toxicological evaluation in accordance with regulatory guidelines would be essential.

Applications and Future Perspectives

Currently, the primary applications of this compound are in industrial settings as a corrosion inhibitor, surfactant, and lubricant additive.[3][5] Its ability to form stable, protective films on metal surfaces makes it highly effective in these roles.

Looking forward, the imidazoline scaffold of this compound presents an opportunity for exploration in drug discovery. Given the known interactions of 2-substituted imidazolines with various receptors, this compound could serve as a starting point or a fragment for the design of novel therapeutic agents. Future research should focus on:

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of receptors, particularly imidazoline and adrenergic receptors, to identify any potential biological targets.

-

In Vitro and In Vivo Studies: If a target is identified, further studies to evaluate its functional activity and efficacy in relevant disease models are warranted.

-

Toxicological Evaluation: A thorough assessment of its safety profile to determine its suitability for potential therapeutic use.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a compound with a dual identity. On one hand, it is a well-established industrial chemical with proven efficacy as a corrosion inhibitor and surfactant. On the other hand, its chemical structure belongs to a class of compounds with known pharmacological relevance. This technical guide has provided a comprehensive overview of its known characteristics, from its fundamental physicochemical properties and synthesis to its potential biological activities. While significant gaps in the pharmacological and toxicological data for this specific compound remain, this guide serves as a valuable resource for researchers and professionals, providing the necessary foundational knowledge to stimulate further investigation into the diverse potential of this compound.

References

- 1. 2-Imidazoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 7. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel imidazoline derivatives with potent antihyperglycemic activity in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2-Imidazoline, 2-propyl- | C6H12N2 | CID 27291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. FDA Label Search [labels.fda.gov]

- 11. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Brief Profile - ECHA [echa.europa.eu]

A Guide to the Reaction Kinetics of 2-Imidazoline Synthesis

Abstract